molecular formula C15H25ClN2O2 B1221282 13-Hydroxylupanine hydrochloride CAS No. 6809-89-8

13-Hydroxylupanine hydrochloride

Cat. No.: B1221282
CAS No.: 6809-89-8
M. Wt: 300.82 g/mol
InChI Key: AYMJJTYUDBRBRA-MPNXSPFOSA-N
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Description

Hydroxylupanine hydrochloride is a quinolizidine alkaloid (QA) derivative, primarily found in Lupinus species such as L. mirabilis and L. angustifolius. It is structurally characterized by a hydroxyl group at the 13α position of the lupanine backbone, which enhances its polarity and solubility in aqueous media compared to non-hydroxylated QAs . This compound is typically quantified via advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS), with detection limits in the parts-per-million (ppm) range .

Hydroxylupanine hydrochloride has demonstrated significant antifungal activity against Fusarium oxysporum, a phytopathogen responsible for crop losses. Studies highlight its role in inhibiting mycelial growth, with its bioactivity linked to extraction methods and synergistic interactions with other minor alkaloids . Its biosynthesis involves the enzyme (−)-13α-hydroxymultiflorine/(+)-13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), which catalyzes the transfer of acyl groups to form esterified derivatives .

Properties

CAS No.

6809-89-8

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

IUPAC Name

(1R,2S,9R,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride

InChI

InChI=1S/C15H24N2O2.ClH/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19;/h10-14,18H,1-9H2;1H/t10-,11-,12+,13+,14+;/m1./s1

InChI Key

AYMJJTYUDBRBRA-MPNXSPFOSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3C[C@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O.Cl

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O.Cl

Related CAS

15358-48-2 (Parent)

Synonyms

13-hydroxy-lupanine
13-hydroxylupanine
13-hydroxylupanine hydrochloride
13alpha-hydroxylupanine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Hydroxylupanine Hydrochloride and Related QAs

Compound Core Structure Functional Groups Solubility (Polarity) Major Source
Hydroxylupanine HCl Lupanine + 13α-OH Hydroxyl, amine High (hydrochloride salt) L. mirabilis, L. angustifolius
Lupanine Tetracyclic QA Amine Moderate (free base) L. albus, L. angustifolius
Sparteine Bicyclic QA Dual amine groups Low (lipophilic) L. luteus (Yellow Lupine)
Angustifoline Lupanine + Δ¹⁰ double bond Amine, unsaturated bond Moderate L. angustifolius

Key Observations :

  • Hydroxyl Group Influence: The 13α-hydroxyl group in hydroxylupanine enhances its solubility and bioactivity compared to non-hydroxylated QAs like lupanine and sparteine. This structural feature also makes it a substrate for acyltransferases, enabling esterification reactions critical for plant defense mechanisms .
  • Antifungal Activity : Hydroxylupanine exhibits stronger inhibition of Fusarium oxysporum mycelial growth than sparteine, which is more abundant but less bioactive .

Key Observations :

  • Hydroxylupanine biosynthesis is distinct due to the involvement of HMT/HLT, an enzyme in the BAHD superfamily, which is absent in the pathways of sparteine and lupanine .

Analytical Quantification

Table 3: Analytical Methods for QA Detection

Compound Method Limit of Detection (LOD) Key Challenges
Hydroxylupanine HCl UHPLC-QTOF-MS 1 ppm in methanol Co-elution with angustifoline
Sparteine GC-MS 0.5 ppm Thermal degradation
Lupanine HPLC-UV 2 ppm Low sensitivity in complex matrices

Key Observations :

  • Hydroxylupanine requires high-resolution MS for accurate quantification due to structural similarities with angustifoline and isoangustifoline .

Agricultural and Pharmacological Relevance

  • Agricultural Impact : Hydroxylupanine levels are significantly higher in organically farmed lupins (3-fold increase), suggesting environmental influences on QA biosynthesis .
  • Pharmacological Potential: While sparteine has historical use as an antiarrhythmic agent, hydroxylupanine’s antifungal properties position it as a candidate for natural fungicides .

Q & A

Q. What are the recommended synthetic routes for Hydroxylupanine hydrochloride, and how can purity be optimized during synthesis?

Hydroxylupanine hydrochloride (CAS 15358-48-2) is typically synthesized via alkaloid extraction from lupin species, followed by hydroxylation and hydrochlorination. Key steps include chromatographic purification (e.g., silica gel or HPLC) to isolate the target compound. To optimize purity, researchers should monitor reaction intermediates using thin-layer chromatography (TLC) and confirm final product identity via melting point analysis (169–170°C) and specific optical rotation measurements (+65.1° in water) . Recrystallization in methanol or chloroform (where solubility is limited) can further enhance purity.

Q. How should Hydroxylupanine hydrochloride be stored to maintain stability, and what analytical methods validate its integrity over time?

Store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hygroscopic degradation. For long-term stability, prepare stock solutions in methanol or water, aliquot into sealed vials, and avoid repeated freeze-thaw cycles . Stability can be validated using high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, comparing retention times and peak areas against a fresh reference standard. Periodic NMR (1H/13C) analysis can confirm structural integrity, focusing on the hydroxyl and amine proton signals .

Q. What are the critical parameters for characterizing Hydroxylupanine hydrochloride using spectroscopic methods?

  • NMR : Key signals include the hydroxyl proton (δ 1.5–2.5 ppm, broad) and the quinolizidine ring protons (δ 3.0–3.5 ppm).
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 264.36 [M+H]⁺, with fragmentation patterns confirming the hydroxyl and amine groups.
  • IR : Look for O-H stretching (3200–3600 cm⁻¹) and N-H bending (1550–1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for Hydroxylupanine hydrochloride across studies?

Discrepancies in solubility (e.g., in chloroform vs. water) often arise from variations in crystallinity, hydration states, or impurities. To resolve these:

  • Conduct phase-solubility studies using controlled solvents (e.g., USP-grade chloroform, methanol) under inert conditions.
  • Compare X-ray diffraction (XRD) patterns of batches to identify polymorphic forms.
  • Validate results against literature using standardized protocols (e.g., USP <1236>) .

Q. What experimental design considerations are critical for evaluating the pharmacological activity of Hydroxylupanine hydrochloride in vivo?

  • Dose-Response Studies : Use a minimum of three dose levels (e.g., 1, 10, 100 mg/kg) in animal models, with controls for solvent effects (e.g., saline or DMSO).
  • Pharmacokinetics : Monitor plasma concentration-time profiles via LC-MS/MS, noting the compound’s short half-life (~2–4 hours) due to rapid renal clearance.
  • Toxicity Screening : Include histopathology of liver and kidney tissues, as quinolizidine alkaloids often exhibit hepatorenal toxicity .

Q. How can researchers mitigate batch-to-batch variability in Hydroxylupanine hydrochloride during preclinical studies?

  • Quality Control : Implement strict in-process checks (e.g., HPLC purity ≥98%, residual solvent analysis via GC).
  • Standardized Synthesis : Use a single validated supplier for raw materials (e.g., lupin alkaloid extracts) and document reaction conditions (temperature, pH) meticulously.
  • Reference Standards : Cross-validate each batch against a certified reference material (CRM) using orthogonal methods (NMR, HRMS) .

Q. What advanced techniques are recommended for elucidating the mechanism of action of Hydroxylupanine hydrochloride at the molecular level?

  • Molecular Docking : Screen against alkaloid-binding targets (e.g., acetylcholinesterase, NMDA receptors) using software like AutoDock Vina.
  • Cellular Assays : Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP levels (ELISA) in neuron-derived cell lines (e.g., SH-SY5Y).
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type and gene-edited cells .

Methodological Guidance

Q. How should researchers design a stability-indicating study for Hydroxylupanine hydrochloride under accelerated conditions?

  • Conditions : Expose the compound to 40°C/75% RH for 6 months, sampling at 0, 1, 3, and 6 months.
  • Analytics : Use HPLC to quantify degradation products (e.g., lupanine or hydroxylated byproducts).
  • Acceptance Criteria : ≤5% degradation over the study period .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in Hydroxylupanine hydrochloride studies?

  • ANOVA with Tukey’s Post Hoc Test : For comparing multiple dose groups.
  • EC50 Calculation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).
  • Power Analysis : Ensure n ≥ 6 per group to detect a 20% effect size with 80% power .

Q. How can researchers ensure reproducibility when documenting synthetic protocols for Hydroxylupanine hydrochloride?

  • Detailed SOPs : Specify reaction times (±5%), solvent volumes (±1 mL), and equipment (e.g., rotary evaporator model).
  • Raw Data Archiving : Include chromatograms, spectra, and calibration curves in supplementary materials.
  • Peer Review : Submit protocols to platforms like *Protocols.io * for external validation .

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